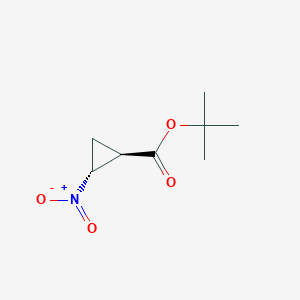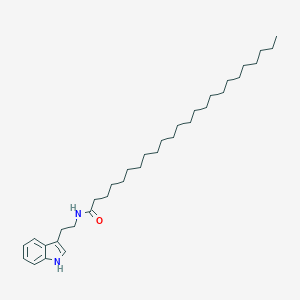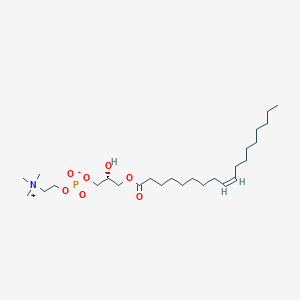
2-(2H-1,3-benzodioxol-5-il)acetato de metilo
Descripción general
Descripción
1,3-Benzodioxole-5-acetic acid, methyl ester is a lignan synthesized by the condensation of podophyllotoxin with acetone in the presence of an acid catalyst .
Synthesis Analysis
The synthesis of an ester can be accomplished in one of several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .Molecular Structure Analysis
The molecular formula of 1,3-Benzodioxole-5-acetic acid, methyl ester is C10H10O4 .Chemical Reactions Analysis
1,3-Benzodioxole-5-acetic acid, α-acetyl-, methyl ester is a white powder . It is synthesized by the condensation of podophyllotoxin with acetone in the presence of an acid catalyst .Physical and Chemical Properties Analysis
1,3-Benzodioxole-5-acetic acid, α-acetyl-, methyl ester is a white powder . Its molecular formula is C12H12O5 .Aplicaciones Científicas De Investigación
Química medicinal y desarrollo de fármacos
- Potencial anticancerígeno: Los investigadores han explorado las propiedades anticancerígenas del 2-(2H-1,3-benzodioxol-5-il)acetato de metilo. Puede inhibir el crecimiento de las células cancerosas o inducir la apoptosis .
- Actividad antiinflamatoria: El compuesto ha mostrado efectos antiinflamatorios, lo que lo hace relevante para el desarrollo de fármacos para enfermedades inflamatorias .
Mecanismo De Acción
Mode of Action
It has been described as a regioselective inhibitor of 5α→5β conversion . This suggests that the compound may interact with its targets by selectively inhibiting certain biochemical conversions, leading to changes in the cellular environment.
Result of Action
One study suggests that derivatives of the compound may exhibit good selectivity between cancer cells and normal cells , indicating potential anticancer activity.
Análisis Bioquímico
Biochemical Properties
It has been found that some benzodioxole derivatives have shown potent activity against COX2 enzyme .
Cellular Effects
Some benzodioxole derivatives have shown cytotoxic activity against the HeLa Cervical cancer cell line .
Molecular Mechanism
The molecular mechanism of Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate is not well studied. Some benzodioxole derivatives have shown to inhibit COX2 enzyme .
Propiedades
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)5-7-2-3-8-9(4-7)14-6-13-8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYXNDMAAOTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295747 | |
| Record name | Methyl (2H-1,3-benzodioxol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-59-0 | |
| Record name | 1,3-Benzodioxole-5-acetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 326-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (2H-1,3-benzodioxol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodioxole-5-acetic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)










![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
